5-Chloro-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 4th position on the pyridine ring.
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds , suggesting that its targets could be diverse depending on the specific derivative being synthesized.
Mode of Action
5-Chloro-4-methylpyridin-3-amine is a key intermediate in various organic synthesis reactions . It is often used in Suzuki-Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide using a palladium catalyst . In this context, this compound could interact with its targets through the formation of new bonds, leading to the creation of new
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 4-methylpyridin-3-amine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the use of Suzuki–Miyaura coupling reactions. This process involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. The reaction is carried out under mild conditions, making it a versatile and efficient method for synthesizing various derivatives of pyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
5-Chloro-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-4-methylpyridin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Chloro-2-methylpyridin-3-amine: The position of the methyl group is different, leading to variations in chemical behavior and applications.
Uniqueness
5-Chloro-4-methylpyridin-3-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications. Its reactivity and versatility in forming derivatives make it a useful compound in research and industry .
Properties
IUPAC Name |
5-chloro-4-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCAODBPZRQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-47-4 |
Source
|
Record name | 5-chloro-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.